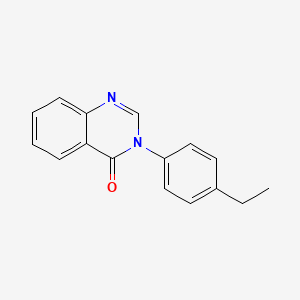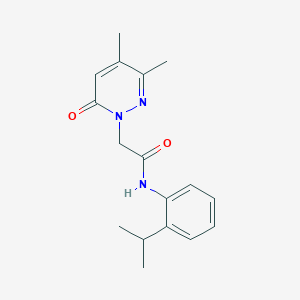![molecular formula C11H17FN4O B5329583 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride](/img/structure/B5329583.png)
4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as AZD-7762, and it is a potent inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2).
Mechanism of Action
The mechanism of action of 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride is related to its ability to inhibit Chk1 and Chk2. These kinases are involved in the DNA damage response pathway, which is activated when cells are exposed to genotoxic stress. By inhibiting these kinases, AZD-7762 disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to induce DNA damage and cell death. In cancer cells, AZD-7762 has been shown to induce apoptosis, a process of programmed cell death. Additionally, it has been found to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride in lab experiments are related to its potency and specificity. This compound is a potent inhibitor of Chk1 and Chk2, making it an ideal tool for studying the DNA damage response pathway. Additionally, it has been shown to enhance the efficacy of various chemotherapeutic agents, making it a valuable candidate for combination therapy.
The limitations of using AZD-7762 in lab experiments are related to its potential toxicity and off-target effects. This compound has been found to induce DNA damage and cell death in normal cells, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride. One potential direction is to investigate its potential use in combination therapy with immunotherapy agents. Another direction is to explore its potential use in targeting cancer stem cells, which are a subpopulation of cancer cells that are resistant to conventional therapies. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in various cancer types.
Synthesis Methods
The synthesis of 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride involves a complex series of chemical reactions. The starting material for the synthesis is 5-fluoro-2-pyrimidinylamine, which undergoes a series of reactions to form the final product. The synthesis involves the use of various reagents and solvents, including sodium hydride, diisopropylamine, and acetic acid.
Scientific Research Applications
The potential applications of 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride in scientific research are vast. This compound has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents, including gemcitabine, cisplatin, and doxorubicin. Additionally, it has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
4-[[(5-fluoropyrimidin-2-yl)amino]methyl]azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-9-6-14-10(15-7-9)16-8-11(17)2-1-4-13-5-3-11/h6-7,13,17H,1-5,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFGBVRVWYHZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(CNC2=NC=C(C=N2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5329530.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329532.png)


![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)

![5-imino-6-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5329568.png)
![3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine](/img/structure/B5329575.png)
![2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5329581.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329588.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)